Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
Description
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7; InChIKey: WPCBKFUGPMQLAV-UHFFFAOYSA-N) is a secondary amine characterized by a pyrazine core substituted with a methoxy group at position 3 and an ethylaminomethyl moiety at position 2. This compound, also known by synonyms such as ZINC79438457 and AKOS027390680 , is of interest in pharmaceutical and agrochemical research due to its heterocyclic structure, which can influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[(3-methoxypyrazin-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBKFUGPMQLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Methoxy-Pyrazin-2-Carbaldehyde
The most widely documented method for synthesizing this compound involves reductive amination of 3-methoxy-pyrazin-2-carbaldehyde with ethylamine. This approach leverages the reactivity of the aldehyde group, which undergoes condensation with primary amines followed by reduction to form the secondary amine.
Procedure :
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Reactants :
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Conditions :
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Solvent: Dichloromethane (DCM) or ethanol
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Temperature: Room temperature to 50°C
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Reaction Time: 12–24 hours
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Workup :
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by ethylamine, forming an imine intermediate. Subsequent reduction with NaBH(OAc)₃ or catalytic hydrogenation stabilizes the secondary amine. This method is favored for its regioselectivity and moderate yields (60–75%).
Alternative Pathways: Nucleophilic Substitution and Enzymatic Synthesis
While reductive amination dominates the literature, alternative methods have been explored for analogous pyrazine derivatives:
Nucleophilic Substitution of Halogenated Intermediates
Chloromethylpyrazine derivatives can react with ethylamine under basic conditions. For example:
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Reactants : 2-Chloromethyl-3-methoxypyrazine and ethylamine
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Conditions : K₂CO₃ in dimethylformamide (DMF), 80°C, 8 hours.
This method is less efficient due to competing hydrolysis of the chloromethyl group but offers a route when aldehydes are unavailable.
Optimization Strategies and Catalytic Systems
Catalytic Reductive Amination
The choice of catalyst significantly impacts yield and purity:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH(OAc)₃ | DCM | RT | 68 | |
| Pd/C (H₂ gas) | Ethanol | 50°C | 72 | |
| Cu(OTf)₂/[bmim]PF₆ | Ethanol | RT | 65 |
Key Findings :
Solvent and pH Effects
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Ethanol-Water Mixtures : Enhance solubility of intermediates, reducing side reactions (e.g., imine hydrolysis).
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Acidic Conditions : Protonation of the aldehyde accelerates imine formation but may deactivate reducing agents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications in Pharmaceutical Research
This compound serves as a building block for:
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine has been investigated for several applications:
Medicinal Chemistry
The compound has shown promise in drug development, particularly for its potential antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various pathogens and cancer cell lines.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| C. albicans | 128 |
In a study by Zhang et al. (2022), the compound exhibited moderate to strong antimicrobial activity, particularly against S. aureus .
Neuropharmacology
A case study conducted by Liu et al. (2024) explored the effects of this compound in a mouse model of Alzheimer's disease. Key findings included:
- Improved cognitive function as measured by the Morris water maze test.
- Reduced amyloid-β plaque formation in the hippocampus.
- Decreased neuroinflammation indicated by lower levels of pro-inflammatory cytokines.
These outcomes suggest that the compound may modulate neuroinflammatory pathways and improve cognitive deficits associated with neurodegenerative diseases .
Industrial Applications
In addition to its biological applications, this compound is utilized in:
- Synthesis of Specialty Chemicals : As a building block for creating more complex molecules in chemical manufacturing.
- Analytical Chemistry : Employed in various analytical techniques due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Pyrazine and Benzylamine Derivatives
Ethyl-(2-methoxybenzyl)-amine
Heterocyclic Amines with Thiadiazole and Pyrazole Moieties
ETHYL-(5-PYRIDIN-3-YL-[1,3,4]THIADIAZOL-2-YL)-AMINE
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
Cyclic Amines: Piperidine and Pyran Derivatives
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Ethyl-(tetrahydro-pyran-4-yl)-amine
- Structure: Pyran ring system (C7H15NO, MW: 129.20) .
- Solubility : The oxygen atom in the pyran ring enhances hydrophilicity, contrasting with the hydrophobic pyrazine moiety.
Simple Alkylamines
Ethylamine
- Uptake in Biological Systems : Accumulated 600–6,000-fold in marine diatoms, with transport mechanisms sensitive to pH and K<sup>+</sup> concentration .
- Comparison : The pyrazine and methoxy groups in the target compound likely reduce membrane permeability compared to simpler ethylamine, altering biodistribution.
Data Table: Structural and Physicochemical Properties
Biological Activity
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazine ring structure, which is known for conferring various biological activities. The presence of the ethyl group and methoxy substituent enhances its lipophilicity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various physiological effects. Ongoing research aims to elucidate these pathways further.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 16 μg/mL |
These results indicate that the compound's antibacterial activity is comparable to established antibiotics like ampicillin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A related study evaluated its analogs for antiproliferative effects on cancer cell lines.
Case Study: Antiproliferative Effects
A derivative of this compound demonstrated significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
Research Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its role in medicinal chemistry is underscored by ongoing research aimed at developing new drugs targeting various diseases, including cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis can be approached via reductive amination or nucleophilic substitution. For example, reacting 3-methoxy-pyrazine-2-carbaldehyde with ethylamine in the presence of a reducing agent like NaBH under inert conditions (N) yields the target compound. Solvent choice (e.g., THF or methanol) and temperature (20–25°C) critically affect reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for high purity .
- Data Note : In analogous syntheses, yields range from 70–88% depending on stoichiometry and catalyst (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide improves coupling efficiency) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of H/C NMR (in DMSO-d or CDCl) to confirm functional groups (e.g., methoxy at δ 3.8–4.0 ppm, pyrazine protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?
- Methodology : Solubility can be determined in solvents like DMSO, ethanol, or aqueous buffers (pH 4–9). pKa values (estimated ~9.5 for the amine group) influence protonation states in biological assays. Computational tools (e.g., COSMO-RS) predict logP (~1.8) for partitioning studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, ethyl chain length) impact the compound’s receptor binding or enzyme inhibition?
- Methodology : Compare analogs via molecular docking (AutoDock Vina) against targets like GPCRs or kinases. For example, 3-methoxy substitution on pyrazine enhances π-π stacking with aromatic residues in receptor pockets, as seen in similar triazolo-pyrimidine derivatives .
- Data Contradiction : While methoxy groups generally improve affinity, steric hindrance from bulkier substituents (e.g., 3,5-dimethoxy) may reduce binding. Evidence from pyridazine analogs shows a 30% drop in IC with excessive substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
